Journal Name:Transition Metal Chemistry
Journal ISSN:0340-4285
IF:2.266
Journal Website:http://www.springerlink.com/content/100224/
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:75
Publishing Cycle:Bimonthly
OA or Not:Not
Behavior of Plutonium(V) in Aqueous Solutions
Transition Metal Chemistry ( IF 2.266 ) Pub Date: 2023-04-24 , DOI: 10.1134/s1066362223010010
AbstractReported data on methods of obtaining Pu(V), forms of existence in different media, its complex formation with inorganic and organic ligands, including cation–cation complexes, are analyzed. Disproportionation reactions and reactions with oxidizing and reducing agents in aqueous solutions and water/organic media, reduction reactions in near neutral solutions on the surface of mineral particles, and also photo- and radiation-chemical behavior are considered. Among the unsolved problems is the study of the Pu(V) stability in solutions of fluorides, H3PO4, paratungstate, some heteropoly compounds, helating agents, porphyrins, natural compounds, as well as in TBP–diluent systems.
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Voloxidation of Mixed Nitride Uranium–Plutonium Spent Nuclear Fuel
Transition Metal Chemistry ( IF 2.266 ) Pub Date: 2023-05-29 , DOI: 10.1134/s1066362223020042
AbstractThe efficiency of voloxidation of mixed nitride uranium–plutonium spent nuclear fuel (MNUP SNF) for the separation of the fuel composition from the fuel rod cladding and removal of 3H and 14C was estimated. It was shown that the completeness of SNF separation from fuel rod cladding under optimal conditions is at the level of 98–99%. The residual content of tritium in the voloxidized fuel does not exceed 0.2% of its content in the original SNF sample; radiocarbon is removed by 98%.
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Comparison of Databases on Thermodynamic Properties of Individual Substances
Transition Metal Chemistry ( IF 2.266 ) Pub Date: 2023-04-24 , DOI: 10.1134/s1066362223010046
AbstractThe modern databases on the thermodynamic properties of individual substances were reviewed to determine applicability of databases for solving problems in the field of thermodynamic modeling of physicochemical processes of radiochemical technologies. The paper considers database packages of computational tools FactSage, Thermo-Calc, HSC Chemistry, MTDATA, IVTANTERMO, TeDy, as well as a specialized SmartDB database. The lack of data was revealed on the thermodynamic properties of some compounds of actinides, part of organic compounds, characteristic of radiochemical technologies. Based on the results of the comparison, the databases most suitable for use in modeling radiochemical operations were determined.
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Spatial Distributions and Risk Assessment of the Natural Radionuclides in the Granitic Rocks from Gabal Gattar II, Eastern Desert, Egypt
Transition Metal Chemistry ( IF 2.266 ) Pub Date: 2023-02-08 , DOI: 10.1134/s1066362222060169
AbstractThe knowledge of the natural radioactivity content of various radionuclides in the rocks plays an important role in the health physics because of the population’s exposure to the radiation. The study is devoted to assessing the specific activity and examining the radiation hazard indices of naturally occurring radionuclides 226Ra, 232Th, and 40K in rocks samples at different locations in Gabal Qatar II, Eastern Desert, Egypt. The activities were measured using a γ-ray spectrometer with a hyperpure germanium detector (HPGe). They ranged from 279 ± 50 to 196061 ± 19726, from 48 ± 13 to 23223 ± 2342, and from 17 ± 2 to 1358 ± 216 Bq kg–1 for 226Ra, 232Th, and 40K, respectively. The calculated hazard indices due to natural radionuclides were higher than the average national and world recommended values; therefore, the rocks pose health risks to the population of the area.
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Production of Deuterium-Labeled β-Alanyl-L-histidine by Isotope Exchange
Transition Metal Chemistry ( IF 2.266 ) Pub Date: 2023-02-08 , DOI: 10.1134/s1066362222060108
AbstractThe efficiency of isotope exchange was compared when gaseous deuterium (solvent-free, solid-phase exchange) and deuterium water were employed as a deuterium source. It was established that exchange with deuterium water is preferable for producing labeled β-alanyl-L-histidine. When using the solid-phase method, the main part of the label is in histidine. The distribution of deuterium during isotope exchange with D2O is more uniform. In addition, the use of deuterium water makes it possible to reduce the amount of unlabeled isotopomer to 0.4% and receive a preparation with a yield of 40% (20 mg) and an average content of 3.6 deuterium atoms per carnosine molecule. It can be assumed that the high yield and greater incorporation of deuterium are associated with the pretreatment of the reaction mixture with gaseous deuterium.
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Potentiometric Method for Determining the Selectivity of Extraction Systems
Transition Metal Chemistry ( IF 2.266 ) Pub Date: 2023-05-29 , DOI: 10.1134/s1066362223020121
AbstractOne of the main methods for separation and concentration of radionuclides is liquid extraction. Selectivity is one of the most important characteristics of extraction systems potentially suitable for separating elements with similar properties. We suggest a method for determining the selectivity of extraction systems by measuring the selectivity coefficients of ion-selective electrodes (ISEs). Polypropylene paper impregnated with an organic phase was used as the electrode membrane. Di-tert-butyldicyclohexano-18-crown-6 (DTBDCH18C6) and di-tert-butyldibenzo-18-crown-6 (DTBDB18C6) crown ethers in perfluorinated diluents were used as extractants.
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Sorption of Np, Pu, Am, Sr, Cs on the Mineral Phases of the Rocks of the Nizhnekansky Granitoid Massif under Conditions of Underground Repositories for Radioactive Wastes
Transition Metal Chemistry ( IF 2.266 ) Pub Date: 2023-02-08 , DOI: 10.1134/s106636222206011x
AbstractThe sorption properties of mineral phases that constitute the rocks of the Yeniseysky area of the Nizhnekansky granitoid massif toward Np, Pu, Am, Sr, and Cs were studied under conditions of underground radioactive waste disposal. As a result of sorption experiments, sorption kinetic curves were obtained, and the distribution coefficients (Kd) of radionuclides on mineral phases were determined. The resulting data made it possible to evaluate the differences in the sorption properties of minerals towards the studied radionuclides. For each radionuclide, with the exception of americium, it was possible to establish the most effective mineral phases in terms of sorption: for Np(V)—hydroxyapatite and calcite, for Pu(V)—hydroxyapatite and magnetite, for Sr(II)—biotite and hydroxyapatite, for Cs(I)—biotite and muscovite. Americium was sorbed quantitatively on all mineral phases, except for biotite and quartz.
Detail
New Monoiodoacetate Complexes of Uranyl: Synthesis and Structure
Transition Metal Chemistry ( IF 2.266 ) Pub Date: 2023-02-08 , DOI: 10.1134/s1066362222060030
AbstractSynthesis, IR spectroscopic, and X-ray diffraction study of crystals of two new iodoacetate complexes of uranyl: [UO2(mia)2(H2O)2]2·2(C3H6N2O) (I) and (CN3H6)2[UO2(mia)3]2·(C2N4H4) (II) were performed, where mia is the CH2ICOO– iodoacetate ion, C3H6N2O is ethylene urea, and C2N4H4 is cyanoguanidine. In crystals of I, each U(VI) atom of the uranyl group coordinates two water molecules and two bidentate cyclic anions mia, forming a hexagonal bipyramidal complex with the crystal chemical formula А(В01)2(М1)2, where A = UO22+, B01 = mia. M1 = H2O. The uranium-containing structural units of II crystals are mononuclear [UO2(mia)3]– complexes with the crystal chemical formula A(B01)3, where A = UO22+, B01 = mia. Using the parameters of the Voronoi–Dirichlet polyhedra of iodine atoms, it was found that in structure II, halogen bonds U=O···I−C are involved in the binding of neighboring [UO2(mia)3]– complexes.
Detail
Recovery of Americium from Actinide-Lanthanide Fraction of High-Level Waste during Its Transfer to the Oxidation State Am(V)
Transition Metal Chemistry ( IF 2.266 ) Pub Date: 2023-05-29 , DOI: 10.1134/s106636222302008x
AbstractThe conditions for the oxidation of Am(III) to Am(VI) and its reduction to Am(V) are shown, and the stability of these forms in a 0.1 M nitric acid model solution of the actinide-lanthanide fraction of high-level waste (HLW) containing isotopes of americium and curium and also praseodymium as a simulant of the behavior of fragmented lanthanides is defined. It was found that about 30% of americium in the Am(V) oxidation state of its initial content in a model solution containing a salting-out agent (ammonium nitrate) in an amount of 8 M, passes into the organic phase in one stage of extraction with a 30% solution of tributyl phosphate in Isopar-M. In this case, Cm and Pr are extracted by 80–85%. The distribution coefficient of Am was about 0.1, of Cm and Pr, about 1, and the separation factor of Am from Cm and Pr was about 10. Thus, the possibility of selective separation of americium from HLW for its subsequent transmutation in fast reactors was demonstrated.
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Oxidative Dissolution of Uranium Dioxide and Triuranium Octoxide in Carbonate Media
Transition Metal Chemistry ( IF 2.266 ) Pub Date: 2023-05-29 , DOI: 10.1134/s1066362223020182
AbstractOxidative dissolution of powdered UO2 and U3O8 samples in Na2CO3/NaHCO3–H2O2 solutions was studied. The U3O8 samples were prepared from UO2 at 480–1200°С. The rate and degree of the U3O8 dissolution depend on the characteristics of the oxide powder and on the dissolution temperature. The process rate constants under the conditions of the experiments were calculated. Based on the results obtained, the conditions of complete dissolution of UO2 and U3O8 in Na2CO3/NaHCO3–H2O2 solutions were determined.
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SCI Journal Division of the Chinese Academy of Sciences
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化学4区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.40 47 Science Citation Index Science Citation Index Expanded Not
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